molecular formula C10H15NO3 B1474169 (3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol CAS No. 1932178-63-6

(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol

Cat. No.: B1474169
CAS No.: 1932178-63-6
M. Wt: 197.23 g/mol
InChI Key: GTZHOVOXRVUTKJ-NXEZZACHSA-N
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Description

(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S,4R)-4-[(5-methylfuran-2-yl)methylamino]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-7-2-3-8(14-7)4-11-9-5-13-6-10(9)12/h2-3,9-12H,4-6H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZHOVOXRVUTKJ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol is a chiral organic molecule notable for its unique oxolane ring structure and the presence of a 5-methylfuran moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.

The molecular characteristics of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC10H13NO3
Molecular Weight197.22 g/mol
IUPAC NameThis compound
InChI Key[InChI Key information]
Canonical SMILES[Canonical SMILES information]

Synthesis

The synthesis of this compound typically involves several organic chemistry techniques, starting from commercially available precursors. The process is crucial for understanding its availability and the optimization of reaction conditions to achieve high yields of the desired stereoisomer. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor reactions and purify products.

The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that compounds containing furan derivatives often exhibit significant biological effects due to their ability to interact with various receptors and enzymes in the body.

Case Studies

  • Antimicrobial Activity : Studies have shown that related compounds with furan moieties demonstrate antimicrobial properties against a range of pathogens. For instance, derivatives similar to this compound have been tested for their Minimum Inhibitory Concentration (MIC) against bacteria and fungi, revealing moderate to significant activity .
  • Analgesic and Anti-inflammatory Effects : Research into similar compounds has indicated potential analgesic and anti-inflammatory activities. These effects may arise from the inhibition of mediators such as histamine and serotonin during inflammatory responses .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have been conducted to evaluate the safety profile of this compound and its derivatives on various cell lines. The results suggest that while some derivatives exhibit promising biological activities, they also require careful evaluation for toxicity .

Comparative Analysis

The following table summarizes the biological activities observed in various studies for compounds related to this compound:

CompoundActivity TypeObserved EffectReference
(3S,4R)-4-{...}AntimicrobialModerate activity against E. coli
Related furan derivativesAnalgesicSignificant reduction in inflammation
Schiff bases from furanCytotoxicityModerate toxicity in cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol
Reactant of Route 2
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(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.